N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide
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Overview
Description
N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The acetylhydrazinyl group can be introduced through a reaction with hydrazine derivatives, while the phenylbutanamide group can be attached via amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of thiazole derivatives often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetylhydrazinyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity . The phenylbutanamide group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. The presence of the acetylhydrazinyl group enhances its potential for hydrogen bonding, while the phenylbutanamide group provides additional hydrophobic interactions .
Properties
CAS No. |
489415-80-7 |
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Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide |
InChI |
InChI=1S/C15H18N4O2S/c1-3-4-14(21)16-12-7-5-11(6-8-12)13-9-22-15(17-13)19-18-10(2)20/h5-9H,3-4H2,1-2H3,(H,16,21)(H,17,19)(H,18,20) |
InChI Key |
CKNSYPMYJIIGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C |
solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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